molecular formula C11H11ClO2S B14387066 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one CAS No. 88050-63-9

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14387066
CAS No.: 88050-63-9
M. Wt: 242.72 g/mol
InChI Key: QBQPBCNGZMVUGE-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one is a complex organic compound characterized by its unique structural features This compound contains a chloropropenyl group, a sulfanyl group, and a methoxycycloheptatrienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-chloroprop-2-en-1-yl isothiouronium chloride with appropriate reagents under controlled conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired sulfanyl compound . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
  • 2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Uniqueness

Compared to similar compounds, 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one stands out due to its unique combination of functional groups and structural features.

Properties

CAS No.

88050-63-9

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

2-(2-chloroprop-2-enylsulfanyl)-5-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C11H11ClO2S/c1-8(12)7-15-11-6-4-9(14-2)3-5-10(11)13/h3-6H,1,7H2,2H3

InChI Key

QBQPBCNGZMVUGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C(=O)C=C1)SCC(=C)Cl

Origin of Product

United States

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